2-Hydroxy-1-(4-nitrophenyl)ethanone

Catalog No.
S665743
CAS No.
64611-67-2
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1-(4-nitrophenyl)ethanone

CAS Number

64611-67-2

Product Name

2-Hydroxy-1-(4-nitrophenyl)ethanone

IUPAC Name

2-hydroxy-1-(4-nitrophenyl)ethanone

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2

InChI Key

DRGHCHSDUDQWHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CO)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)[N+](=O)[O-]

The exact mass of the compound 2-Hydroxy-1-(4-nitrophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-1-(4-nitrophenyl)ethanone (CAS 64611-67-2), commonly known as p-nitrophenacyl alcohol, is a highly stable, para-nitro substituted alpha-hydroxy ketone. In industrial and advanced laboratory settings, it is primarily procured as a precursor for synthesizing p-nitrophenacyl esters. These esters serve dual roles as highly efficient photolabile protecting groups (PPGs) in complex organic synthesis and as strong UV-absorbing chromophores for HPLC analysis of carboxylic acids. Unlike its halogenated analogs, this compound is a non-lachrymatory solid that allows for mild, base-free coupling strategies, making it a critical reagent for the derivatization of sensitive or chiral substrates where preserving stereochemical integrity is paramount [1].

Substituting 2-Hydroxy-1-(4-nitrophenyl)ethanone with its most common industrial alternative, p-nitrophenacyl bromide, introduces severe process limitations. The bromide requires stoichiometric basic conditions (e.g., triethylamine or potassium carbonate) for esterification, which frequently triggers racemization in chiral amino acids and degrades base-sensitive functional groups. Furthermore, the bromide is a potent lachrymator requiring strict handling protocols. Conversely, substituting with unsubstituted phenacyl alcohol fails in photolabile applications; the absence of the para-nitro group shifts the necessary photodeprotection wavelength to higher-energy UV ranges (<300 nm), which can cause unwanted photochemical degradation of sensitive biological or complex molecular scaffolds [1].

Stereocenter Preservation via Neutral Coupling Conditions

When derivatizing chiral carboxylic acids, the choice of the phenacyl reagent dictates the reaction pH. 2-Hydroxy-1-(4-nitrophenyl)ethanone allows for direct esterification using mild coupling agents (e.g., DCC/DMAP or Mitsunobu protocols) at neutral pH, typically preserving >99% enantiomeric excess (ee). In contrast, using p-nitrophenacyl bromide requires basic conditions that can lead to significant epimerization of alpha-chiral centers [1].

Evidence DimensionReaction pH and Stereochemical Integrity
Target Compound DataNeutral pH coupling; >99% ee retention
Comparator Or Baselinep-Nitrophenacyl bromide (Requires basic pH; high risk of racemization)
Quantified DifferenceEliminates base-catalyzed epimerization pathways
ConditionsEsterification of chiral amino acids/carboxylic acids

Crucial for pharmaceutical procurement where preserving the chiral purity of peptide intermediates is mandatory.

Photodeprotection Wavelength Shift and Substrate Safety

The presence of the para-nitro group on 2-Hydroxy-1-(4-nitrophenyl)ethanone significantly alters the photophysical properties of the resulting esters. p-Nitrophenacyl esters exhibit an n-pi* transition that allows for efficient photolytic cleavage at longer, safer wavelengths (typically 313 nm to 350 nm). Unsubstituted phenacyl esters require higher-energy irradiation (often <300 nm), which overlaps with the absorption bands of many aromatic amino acids and nucleic acids, leading to off-target degradation [1].

Evidence DimensionOptimal Photolysis Wavelength
Target Compound Data313–350 nm (Safe for most biomolecules)
Comparator Or BaselineUnsubstituted phenacyl alcohol derivatives (<300 nm)
Quantified DifferenceShifts cleavage wavelength by >30 nm, preventing UV-induced substrate damage
ConditionsPhotolytic deprotection of carboxylic acids in complex synthesis

Allows buyers to implement orthogonal photodeprotection strategies in complex, UV-sensitive molecular syntheses without degrading the core scaffold.

Handling Safety and Storage Stability

From a manufacturability and handling perspective, 2-Hydroxy-1-(4-nitrophenyl)ethanone is a stable, non-volatile solid. Its primary substitute, p-nitrophenacyl bromide, is a severe lachrymator and a reactive alkylating agent that degrades upon prolonged exposure to moisture. The alcohol derivative eliminates the need for specialized lachrymator containment protocols and exhibits a significantly longer shelf life under standard storage conditions [1].

Evidence DimensionLachrymatory Hazard and Moisture Sensitivity
Target Compound DataNon-lachrymatory, moisture-stable solid
Comparator Or Baselinep-Nitrophenacyl bromide (Severe lachrymator, moisture-sensitive)
Quantified DifferenceEliminates specialized ventilation requirements for routine handling
ConditionsStandard laboratory or bulk storage and handling

Directly lowers operational safety costs and reduces reagent waste from moisture degradation during storage.

Synthesis of Photolabile Protecting Groups (PPGs)

Where this compound is the right choice: In the multi-step synthesis of complex natural products or oligonucleotides where late-stage, mild, and orthogonal UV-triggered deprotection (at >313 nm) of carboxylic acids or phosphates is required. It avoids the substrate damage associated with shorter-wavelength unsubstituted phenacyl groups [1].

Chiral Amino Acid Derivatization

Where this compound is the right choice: For the preparation of UV-active esters of sensitive, enantiopure amino acids. The ability to use neutral coupling reagents (like DCC) prevents the base-catalyzed racemization that inevitably occurs when using halide-based reagents like p-nitrophenacyl bromide [2].

High-Sensitivity HPLC Chromophore Tagging

Where this compound is the right choice: In analytical workflows requiring the UV tagging of transparent aliphatic carboxylic acids (e.g., fatty acids). The para-nitro group provides a strong chromophore for trace-level detection without introducing the severe handling hazards of phenacyl bromides into the analytical lab [3].

XLogP3

0.9

Other CAS

64611-67-2

Wikipedia

2-Hydroxy-1-(4-nitrophenyl)ethan-1-one

Dates

Last modified: 08-15-2023

Explore Compound Types